molecular formula C20H18ClNO6S2 B4297289 N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4297289
M. Wt: 467.9 g/mol
InChI Key: XBVCBUOBVQFOHP-UHFFFAOYSA-N
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Description

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonyl group attached to a chlorophenyl ring, a hydroxy group, a methyl group, and a methoxybenzenesulfonamide moiety, making it a unique and multifunctional molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 4-hydroxy-5-methylphenylamine under controlled conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in bacterial folate synthesis, leading to the disruption of bacterial growth and replication. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of a sulfonyl group, hydroxy group, and methoxy group in a single molecule provides a versatile platform for further chemical modifications and biological studies.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-5-methylphenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6S2/c1-13-11-15(22-30(26,27)18-9-5-16(28-2)6-10-18)12-19(20(13)23)29(24,25)17-7-3-14(21)4-8-17/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVCBUOBVQFOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE
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N-[3-(4-CHLOROBENZENESULFONYL)-4-HYDROXY-5-METHYLPHENYL]-4-METHOXYBENZENE-1-SULFONAMIDE

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